![molecular formula C11H17N3O B1518942 1-[4-(Aminomethyl)phenyl]-3-(propan-2-yl)urea CAS No. 1038238-22-0](/img/structure/B1518942.png)
1-[4-(Aminomethyl)phenyl]-3-(propan-2-yl)urea
Vue d'ensemble
Description
Applications De Recherche Scientifique
Modulation of Inflammatory and Neuropathic Conditions
Urea derivatives, like soluble epoxide hydrolase (sEH) inhibitors, have been extensively researched for their potential to modulate various conditions. For instance, a potent sEH inhibitor, TPPU, has been shown to protect against hypertension, neuropathic pain, and neurodegeneration. The metabolism of such compounds is crucial for understanding their safety and effectiveness in preclinical and potentially clinical settings (De-bin Wan et al., 2019).
Corrosion Inhibition
Urea derivatives have also been studied for their application in corrosion inhibition. A study on 1,3,5-triazinyl urea derivatives showed that they could effectively inhibit mild steel corrosion in acidic solutions, indicating potential applications in industrial processes to protect against corrosion (B. Mistry et al., 2011).
Antimicrobial Properties
Urea derivatives bearing an azo group and linked to silatranes have been synthesized and found to possess modest antimicrobial activity. This suggests their potential application in developing new antimicrobial agents (Gurjaspreet Singh et al., 2015).
Anion Recognition and Interaction
The interaction between urea derivatives and anions has been a subject of interest, demonstrating the urea compound's ability to form hydrogen-bonded complexes with various anions. This property could be useful in chemical sensors and separation processes (M. Boiocchi et al., 2004).
Non-Linear Optical Materials
Urea derivatives have been investigated for their potential as non-linear optical materials. A study on chalcone derivative single crystals, for example, showed significant second harmonic generation efficiency, indicating their application in optical and photonic devices (V. Ravindrachary et al., 2005).
Propriétés
IUPAC Name |
1-[4-(aminomethyl)phenyl]-3-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8(2)13-11(15)14-10-5-3-9(7-12)4-6-10/h3-6,8H,7,12H2,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJVGMFALNZTSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Aminomethyl)phenyl]-3-(propan-2-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




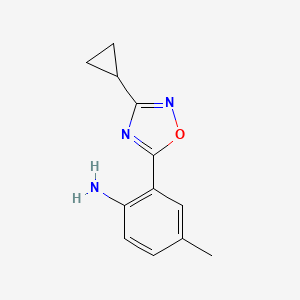
![2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1518863.png)

![2-[(3-ethynylphenyl)amino]-N-methylacetamide](/img/structure/B1518865.png)
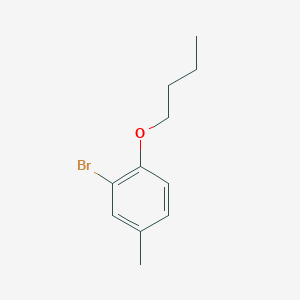
![[3-(2,2,2-Trifluoroethoxy)phenyl]methanol](/img/structure/B1518868.png)
![2-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B1518869.png)
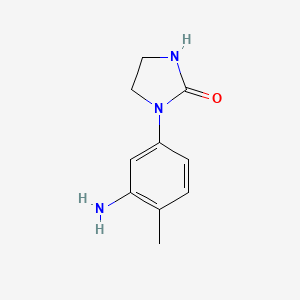
![4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518871.png)
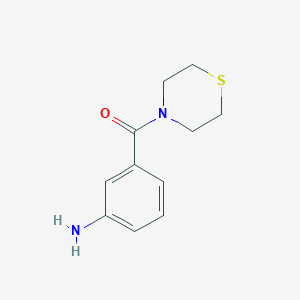
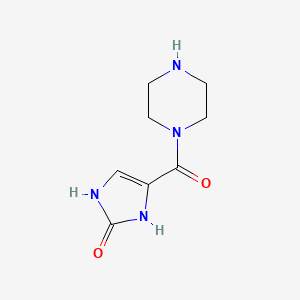

![4-[4-(Cyanomethyl)phenoxy]benzoic acid](/img/structure/B1518878.png)